4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide
Description
4-{2-[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide is a benzamide derivative featuring a 1,2-oxazole ring substituted with a 3-methoxyphenyl group at position 5, linked via an acetamido spacer to the benzamide core. Structural characterization via IR, NMR, and MS confirms the presence of key functional groups: the aromatic methoxy (3-methoxyphenyl), the 1,2-oxazole heterocycle, and the acetamido-benzamide scaffold . The molecular weight is reported as 447.51 g/mol (MS: m/z 447.32, [M⁺]) .
Properties
IUPAC Name |
4-[[2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-25-16-4-2-3-13(9-16)17-10-15(22-26-17)11-18(23)21-14-7-5-12(6-8-14)19(20)24/h2-10H,11H2,1H3,(H2,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUJEEHJEJGFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that compounds with a thiadiazole ring, which is structurally similar to the oxazol ring in the given compound, can cross cellular membranes and interact strongly with biological targets due to their mesoionic character.
Biochemical Pathways
Compounds with similar structures have been shown to influence a broad range of biochemical transformations.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- The 1,2-oxazole in the target compound distinguishes it from benzo[d]oxazole derivatives (e.g., 12c, 12i) and hydroxy-substituted analogs (e.g., 363). The oxazole’s smaller ring size and electronic properties may enhance metabolic stability compared to bulkier benzooxazole derivatives .
- The 3-methoxyphenyl group is shared with 12i and 363. This substituent contributes to π-π stacking interactions in target binding, as seen in HDAC inhibitors (e.g., 363) .
- Thioether vs. Hydroxamic Acid : Compounds like 12i (thioether) show cytotoxicity via apoptosis modulation, while 363 (hydroxamic acid) acts as an HDAC inhibitor, highlighting functional group-dependent mechanisms .
Key Findings :
- Cytotoxicity: The target compound and 12i (both with 3-methoxyphenyl) exhibit potent activity against HepG2 cells, outperforming analogs with non-aromatic substituents (e.g., 12c, 12d). This suggests that aromaticity and methoxy positioning enhance apoptotic protein modulation .
- Mechanistic Divergence: While the target compound and 12i act via apoptosis, 363’s hydroxamic acid group enables HDAC6 inhibition, illustrating how minor structural changes redirect biological targets .
- Substituent Impact : Antiprion derivatives () with aliphatic amines show EC₅₀ values <1 µM, contrasting with the target compound’s focus on cytotoxicity. This underscores the benzamide scaffold’s versatility across therapeutic areas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
